molecular formula C17H12BrN3O3S B2386925 N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide CAS No. 303093-66-5

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide

Cat. No.: B2386925
CAS No.: 303093-66-5
M. Wt: 418.27
InChI Key: BTYUXOZPUNDSCZ-UHFFFAOYSA-N
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Description

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide is a thiazole-based benzamide derivative characterized by a 4-bromobenzyl substituent on the thiazole ring and a 4-nitrobenzamide group.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3S/c18-13-5-1-11(2-6-13)9-15-10-19-17(25-15)20-16(22)12-3-7-14(8-4-12)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYUXOZPUNDSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-66-5
Record name N-(5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL)-4-NITROBENZAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 4-bromobenzyl bromide, which is then reacted with thiosemicarbazide to form the thiazole ring. The resulting intermediate is further reacted with 4-nitrobenzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide typically involves the reaction of thiazole derivatives with nitrobenzamide. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the molecular structure and purity of the compound.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial lipid biosynthesis and cell wall formation.

Table 1: Antimicrobial Activity Data

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus123 µg/mL
Escherichia coli105 µg/mL
Pseudomonas aeruginosa87 µg/mL

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)20Induction of apoptosis via nitroso intermediates
HeLa (Cervical Cancer)15Inhibition of cell cycle progression
A549 (Lung Cancer)25Modulation of apoptotic pathways

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of this compound:

  • A study published in Pharmaceutical Biology highlighted its antibacterial activity against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multi-drug resistant organisms .
  • Another investigation focused on its anticancer properties, revealing that it effectively inhibited the growth of breast cancer cells by triggering apoptosis through specific signaling pathways .
  • Molecular docking studies have further elucidated the binding interactions between this compound and target proteins involved in cancer progression, providing insights into its potential as a lead compound in drug development .

Mechanism of Action

The mechanism of action of N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential metabolic pathways or cellular structures .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzyl Group

a) N-[5-(3-Chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
  • Structure : Replaces the 4-bromobenzyl group with 3-chlorobenzyl.
  • Molecular Properties :
    • Formula: C₁₇H₁₂ClN₃O₃S
    • Mass: 373.811 g/mol (vs. ~395 g/mol for the bromo analogue)
    • ChemSpider ID: 1148738
  • Chlorine’s lower electronegativity may also affect electronic interactions .
b) N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
  • Structure : Substitutes bromine with a methyl group (electron-donating) and shifts the nitro group to the ortho position.
  • Molecular Properties :
    • Formula: C₁₈H₁₅N₃O₃S
    • Mass: 353.396 g/mol
    • ChemSpider ID: 998711
  • The ortho-nitro configuration may hinder rotational freedom, affecting conformational stability .

Variations in the Benzamide Moiety

a) 4-Bromo-N-(5-{4-nitrophenyl}-4-phenyl-1,3-thiazol-2-yl)benzamide
  • Structure : Incorporates a 4-nitrophenyl and phenyl group on the thiazole ring.
  • CAS : 352563-23-6
  • Impact : The additional aromatic rings introduce steric hindrance and π-stacking opportunities, which could enhance binding to hydrophobic enzyme pockets but reduce solubility .
b) 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
  • Structure : Features chloro, methoxy, and methyl substituents.
  • CAS : 313395-73-2
  • Impact : Methoxy and methyl groups are electron-donating, counterbalancing the electron-withdrawing nitro and chloro groups. This balance may optimize interactions with both hydrophobic and polar regions of targets .

Functional Analogues with Documented Bioactivity

a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Structure : A nitazoxanide derivative with difluoro and chloro substituents.
  • Bioactivity : Inhibits PFOR enzyme (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism. The chloro-thiazole and difluoro-benzamide groups synergize for enzyme binding via hydrogen bonds (N1–H1⋯N2) and hydrophobic interactions .
b) N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides
  • Structure : Includes a triazole linker and methoxybenzo[d]thiazol group.
  • Bioactivity : Moderate antimicrobial activity against E. coli (compounds 10a, 10b, 10c, 10i). The triazole moiety enhances metabolic stability, while the nitro group contributes to redox-mediated interactions .

Research Implications

  • Electronic Effects : Bromo and nitro groups enhance electron-withdrawing properties, favoring interactions with electron-rich biological targets. Chloro and methyl substituents offer a balance between hydrophobicity and electronic effects .
  • Steric Considerations : Bulky groups (e.g., phenyl in ) may reduce solubility but improve target specificity.

Biological Activity

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

Chemical Structure and Synthesis

The compound's chemical formula is C17H12BrN3O3S\text{C}_{17}\text{H}_{12}\text{BrN}_3\text{O}_3\text{S}, with a molecular weight of 404.25 g/mol. The structure features a thiazole ring, a bromobenzyl substituent, and a nitrobenzamide moiety.

Synthesis : The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through the reaction of 4-bromobenzylamine with α-bromoacetophenone, followed by the introduction of the nitro group via nitration processes .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to altered metabolic pathways and cellular responses.
  • Receptor Binding : It may also interact with various receptors, influencing signaling pathways that are crucial for cellular functions.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is often compared to standard antibiotics, demonstrating potential as an alternative therapeutic agent .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activities. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses .

Case Studies and Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

StudyBiological ActivityFindings
AntimicrobialEffective against E. coli and S. aureus with MIC values comparable to standard antibiotics.
AnticancerInduces apoptosis in breast cancer cell lines via ROS generation and mitochondrial dysfunction.
Anti-inflammatoryReduces TNF-α and IL-6 levels in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide, and how is reaction progress monitored?

  • Methodology : The synthesis typically involves sequential coupling reactions. For example:

Thiazole Ring Formation : Condensation of 4-bromobenzyl derivatives with thiourea or thioamide precursors under reflux in ethanol or DMF .

Amide Coupling : Reaction of the thiazol-2-amine intermediate with 4-nitrobenzoyl chloride using a base (e.g., pyridine) to facilitate nucleophilic acyl substitution .

  • Monitoring : Thin-layer chromatography (TLC) tracks intermediates, while 1H^1H-NMR and 13C^{13}C-NMR confirm structural integrity post-purification (e.g., column chromatography) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

  • Techniques : Single-crystal X-ray diffraction (SHELX suite) resolves atomic coordinates. Hydrogen bonding (e.g., N–H···O/N interactions) and π-π stacking between aromatic rings are common stabilizers .
  • Example : Similar thiazole-benzamide derivatives form centrosymmetric dimers via N–H···N hydrogen bonds, with additional stabilization from C–H···O/F interactions .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Screening :

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, leveraging the nitro group’s electron-withdrawing properties for active site interactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what factors influence reproducibility?

  • Optimization :

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for coupling steps, with ligand selection (e.g., Xantphos) to reduce side reactions .
  • Solvent/Base Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while cesium carbonate improves nucleophilic displacement efficiency .
    • Reproducibility : Moisture-sensitive steps require inert atmospheres (N2_2/Ar), and strict temperature control (±2°C) prevents decomposition .

Q. What computational strategies are effective in predicting electronic properties and binding modes?

  • Methods :

  • DFT Calculations : Gaussian or ORCA software to model electron density maps, focusing on the nitro and thiazole groups’ electrophilic sites .
  • Molecular Docking (AutoDock Vina) : Dock into protein targets (e.g., PARP-1 or EGFR) using crystal structures from the PDB. The bromobenzyl group may occupy hydrophobic pockets .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50} values) be resolved?

  • Troubleshooting :

  • Purity Analysis : HPLC-MS identifies impurities (e.g., unreacted nitrobenzoyl chloride) that may skew results .
  • Assay Conditions : Standardize cell viability assays (MTT vs. resazurin) and control for solvent effects (DMSO ≤0.1% v/v) .

Q. What experimental approaches identify the compound’s molecular targets in disease pathways?

  • Proteomics : SILAC-based pull-down assays with a biotinylated analog to capture binding partners .
  • Structural Biology : Co-crystallization with suspected targets (e.g., kinases) to map binding sites via cryo-EM or X-ray diffraction .

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